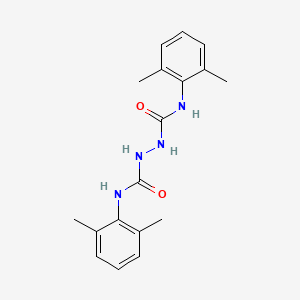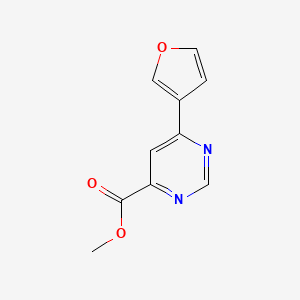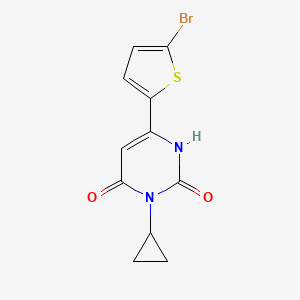
6-(5-Bromothiophen-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
説明
The compound “6-(5-Bromothiophen-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with a sulfur atom . The bromine atom on the thiophene ring and the cyclopropyl group attached to the pyrimidine ring suggest that this compound could have interesting reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction . The bromothiophene could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a thiophene ring, a bromine atom, and a cyclopropyl group . The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The bromine atom could be involved in substitution reactions . The pyrimidine ring might undergo reactions at the carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a bromine atom could increase its molecular weight and possibly its boiling and melting points . The presence of the carbonyl groups in the pyrimidine ring could influence its polarity and solubility .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Pyrimidine Derivatives : The compound has been utilized in the synthesis of various pyrimidine derivatives. For instance, it has been involved in reactions leading to 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones, showcasing its versatility in creating complex organic structures (Mekuskiene & Vainilavicius, 2006).
Crystal Structure Analysis : Studies have also been conducted on the crystal structure of related compounds, such as ethyl-4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, providing insights into their molecular configuration and potential applications in various fields (Sharma et al., 2022).
Electrocatalytic Applications : The compound has been a subject of interest in electrocatalytic applications. Research has shown its potential in the electrocatalytic cyclization of related compounds to form spirobarbituric dihydrofurans, indicating its use in catalytic processes (Elinson et al., 2021).
Pharmaceutical and Biological Applications
Antimicrobial and Antifungal Properties : Some derivatives of this compound have exhibited notable antibacterial and antifungal properties, indicating potential applications in pharmaceuticals and biological research (Sharma et al., 2022).
Anticancer Activity : Certain derivatives, like 1‐[(5‐Bromo‐2‐thienyl)sulfonyl]‐5‐fluoro‐1,2,3,4‐tetrahydropyrimidine‐2,4‐dione, have shown promise in anticancer studies, suggesting their potential in the development of new anticancer agents (Miao et al., 2010).
Optoelectronic and Photovoltaic Properties
Electrochemical Polymerization : Research into the electrochemical polymerization of derivatives has been conducted, highlighting their potential in the creation of novel polymers with unique optical and electrochemical properties (Welterlich et al., 2015).
Photovoltaic Properties : Derivatives of this compound have been studied for their improved optoelectronic and photovoltaic properties, suggesting their use in enhancing the efficiency of solar cells and related technologies (Hundal et al., 2019).
Supramolecular Chemistry
- Hydrogen-Bonded Supramolecular Assemblies : The dihydropyrimidine-2,4-(1H,3H)-dione functionality, a related structure, has been explored for its role in novel crown-containing hydrogen-bonded supramolecular assemblies, indicating its significance in the field of supramolecular chemistry (Fonari et al., 2004).
作用機序
Thiophene derivatives
Thiophene is a five-membered ring compound with one sulfur atom. Thiophene derivatives are known to exhibit a variety of properties and applications. They are used in industrial chemistry and material science, and also play a significant role in the development of organic semiconductors . They have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Suzuki-Miyaura cross-coupling reaction
This is a type of reaction that is often used in the synthesis of organic compounds, including those containing thiophene and pyrimidine rings . It involves the coupling of an organoboron compound with a halide compound in the presence of a palladium catalyst .
特性
IUPAC Name |
6-(5-bromothiophen-2-yl)-3-cyclopropyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c12-9-4-3-8(17-9)7-5-10(15)14(6-1-2-6)11(16)13-7/h3-6H,1-2H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGFZCYMVAKABZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C3=CC=C(S3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Bromothiophen-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



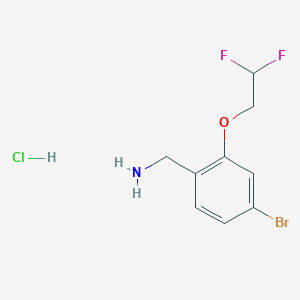
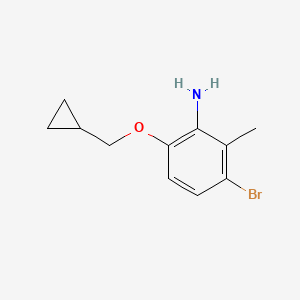
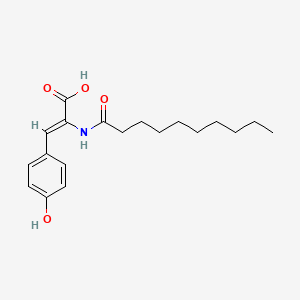


![4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline](/img/structure/B1484248.png)
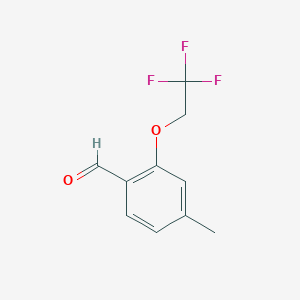
![1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1484253.png)
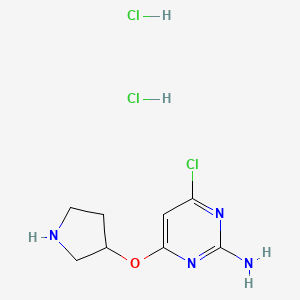
![(2-{[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl]thio}phenyl)amine](/img/structure/B1484256.png)
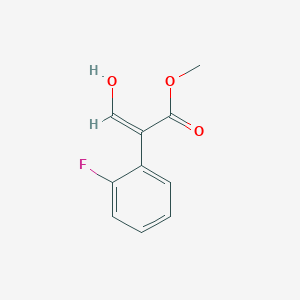
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1484258.png)
